REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[N:12]=[CH:13][N:14](COCC[Si](C)(C)C)[C:10]=2[C:9]2[O:8][C:7]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[C:6]([I:29])[C:5](=[O:30])[C:4]=2[CH:3]=1.ClC1C2N(COCC[Si](C)(C)C)C=NC=2C2OC(C3C=CC=CC=3)=C(I)C(=O)C=2C=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[C:11]2[N:12]=[CH:13][NH:14][C:10]=2[C:9]2[O:8][C:7]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[C:6]([I:29])[C:5](=[O:30])[C:4]=2[CH:3]=1
|
Name
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4-chloro-7-iodo-8-phenyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-chromeno[7,8-d]imidazol-6-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(C(=C(OC2C2=C1N=CN2COCC[Si](C)(C)C)C2=CC=CC=C2)I)=O
|
Name
|
4-chloro-7-iodo-8-phenyl-3-(2-trimethylsilanyl-ethoxymethyl)-3H-chromeno[7,8-d]imidazol-6-one
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Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(C(=C(OC2C2=C1N(C=N2)COCC[Si](C)(C)C)C2=CC=CC=C2)I)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
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Details
|
The crude residue was triturated with DCM
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(C(=C(OC2C2=C1N=CN2)C2=CC=CC=C2)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |